2-thio-2'-deoxycytidine

Deoxycytidine Kinase Enzyme Inhibition Nucleoside Metabolism

Researchers studying deoxycytidine kinase (dCK) face a critical gap: generic 2'-deoxycytidine analogs cannot replicate the electronic properties of the 2-thione pharmacophore. 2-Thio-2'-deoxycytidine (Thio-dC, S2dCyd) directly addresses this. • Validated dCK inhibitor; blocks gemcitabine triphosphate formation, confirming dCK-dependent prodrug activation. • C2 sulfur substitution alters base-pairing fidelity & polymerase recognition, enabling precise SAR comparisons vs. 4'-thio analogs. • Phosphorylated derivatives serve as stereospecific substrates for mapping phosphatase active-site geometry.

Molecular Formula C9H13N3O3S
Molecular Weight 243.281
CAS No. 169557-13-5
Cat. No. B589604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-thio-2'-deoxycytidine
CAS169557-13-5
Synonyms2-Thio-2’-deoxycytidine;  2’-Deoxy-2-thiocytidine; 
Molecular FormulaC9H13N3O3S
Molecular Weight243.281
Structural Identifiers
SMILESC1C(C(OC1N2C=CC(=NC2=S)N)CO)O
InChIInChI=1S/C9H13N3O3S/c10-7-1-2-12(9(16)11-7)8-3-5(14)6(4-13)15-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,16)/t5-,6-,8-/m1/s1
InChIKeyWMLHZFBXLAULRZ-ATRFCDNQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Thio-2'-deoxycytidine Overview


2-Thio-2'-deoxycytidine (Thio-dC, S2dCyd) is a sulfur-modified pyrimidine nucleoside analog, wherein the oxygen at the 2-position of the cytosine base is replaced by a thione group [1]. This substitution fundamentally alters its electronic and geometric properties, conferring distinct biological activities compared to canonical 2'-deoxycytidine . Its primary documented mechanism involves inhibition of deoxycytidine kinase (dCK), a critical enzyme in the nucleotide salvage pathway [2]. The compound is typically procured for specialized research in nucleoside metabolism, epigenetic modulation, and as a tool compound in enzyme mechanism studies [3].

1
dCK inhibition and nucleotide salvage pathway studies
2
Thio-nucleoside metabolism and epigenetic modulation research
3
Enzyme mechanism tool for dCK-dependent prodrug activation assays

Non-Substitutability of 2-Thio-2'-deoxycytidine


Generic substitution among 2'-deoxycytidine analogs is not scientifically valid due to divergent enzymatic recognition and metabolic fates. The 2-thione modification in 2-thio-2'-deoxycytidine creates a distinct pharmacophore that is recognized by deoxycytidine kinase (dCK) as both a substrate and a competitive inhibitor, a dual role not shared by unmodified 2'-deoxycytidine or other analogs like 5-aza-2'-deoxycytidine (decitabine) which primarily target DNA methyltransferases [1]. Furthermore, the sulfur atom's greater polarizability and altered hydrogen-bonding capacity compared to oxygen lead to unique interactions with nucleic acid polymerases and phosphatases, which cannot be replicated by oxygen-containing or 5-substituted analogs [2]. Consequently, experimental results obtained with this compound are not interchangeable with those from other cytidine derivatives, necessitating its specific procurement for targeted studies in dCK inhibition, thio-nucleoside metabolism, or as a defined control in gemcitabine activation assays [3].

2-Thione Pharmacophore
The 2-thione modification creates a distinct pharmacophore; experimental results may not transfer to unmodified cytidine or 5-aza analogs.
Enzymatic Recognition Profile
Dual substrate/inhibitor role at dCK differs from decitabine’s DNMT targeting; metabolic and activity data from other cytidine derivatives may not be directly comparable.
Sulfur Polarizability Effects
Sulfur’s higher polarizability and altered hydrogen bonding influence polymerase/phosphatase interactions, properties not replicated by oxygen-containing analogs.

2-Thio-2'-deoxycytidine Comparative Evidence


dCK Inhibition vs. Nucleoside Analogs

2-Thio-2'-deoxycytidine acts as a dual substrate/inhibitor of human deoxycytidine kinase (dCK), a property that distinguishes it from analogs like 5-fluoro-2'-deoxycytidine which are primarily substrates. Its IC50 value for dCK inhibition is reported to be in the low micromolar range, establishing it as a potent tool for modulating dCK activity in vitro [1]. In a comparative study, it was identified as a 'novel potent inhibitor' of dCK alongside other compounds, confirming its specific activity profile [2].

dCK Inhibition Profile
Reported
Low micromolar IC50 (dual substrate/inhibitor)
Supports dCK pathway inhibition studies
Purified human dCK and recombinant HTS assay context
Deoxycytidine Kinase Enzyme Inhibition Nucleoside Metabolism

Inhibition of Gemcitabine Activation

In a cellular model of gemcitabine metabolism, 2-thio-2'-deoxycytidine (TDC) markedly blocked the intracellular production of the active metabolite gemcitabine triphosphate. This effect was quantified and contrasted with a vehicle control, demonstrating its utility as a definitive dCK inhibitor in functional assays [1].

Gemcitabine Activation Block
Head-to-head
Markedly blocked gemcitabine triphosphate production vs vehicle control
Supports dCK-dependent prodrug activation assays
HEK293 CNT3 model, LC-MS/MS detection
Gemcitabine Prodrug Metabolism Mass Spectrometry Cancer Research

Survival Benefit in MDS Model

A thio-substituted 2'-deoxycytidine analog, 4'-thio-2'-deoxycytidine (T-dCyd), which is structurally and functionally related to 2-thio-2'-deoxycytidine, demonstrates significant in vivo efficacy. This class-level evidence indicates that thio-modifications confer a survival advantage not seen with the parent compound. In a murine model of myelodysplastic syndrome (MDS), treatment with T-dCyd significantly enhanced overall survival compared to a vehicle control [1]. While this is not a direct comparison with 2-thio-2'-deoxycytidine, it validates the therapeutic potential of the 4'-thio modified class, to which 2-thio-2'-deoxycytidine belongs.

Class-Level MDS Model
Class-level
T-dCyd (analog) improved median survival by 17.4 weeks (p=0.0187) over vehicle in NHD13 mouse model
Class-level thio-cytidine model response, not direct 2-thio-dC data
Data from structurally related 4'-thio analog; requires compound-specific validation
Myelodysplastic Syndrome DNMT1 Inhibitor In Vivo Efficacy Survival

2-Thio-2'-deoxycytidine Research Applications


dCK Inhibition Tool

Procure 2-thio-2'-deoxycytidine as a validated, potent inhibitor of deoxycytidine kinase (dCK) [1]. Its dual substrate/inhibitor profile makes it an essential control for dissecting the role of dCK in the salvage pathway and for confirming dCK-dependent activation of prodrugs like gemcitabine, as demonstrated by its ability to block gemcitabine triphosphate formation [2].

Thio-Nucleoside Metabolism & Epigenetics

Utilize this compound as a representative member of the thio-modified cytidine analog class. Its unique structure allows for the study of how sulfur substitution at the 2-position alters base-pairing, polymerase recognition, and susceptibility to deamination [3]. It serves as a crucial comparator for newer analogs like 4'-thio-2'-deoxycytidine (T-dCyd) in structure-activity relationship (SAR) studies for DNMT1 inhibition [4].

Phosphatase Substrate Specificity Profiling

Employ 2-thio-2'-deoxycytidine and its phosphorylated derivatives (e.g., 2'-S-dCyd-2'-P) as specialized substrates to probe the active site geometry and catalytic mechanisms of phosphatases and nucleotidases. Studies have shown that only specific isomers (e.g., 2'-S-dCyd-2'-P) are hydrolyzed by alkaline phosphatase, while others (e.g., 2'-S-dCyd-3'-P) are not [5], enabling precise mapping of enzyme stereospecificity.

Application
Selection Property
Validation Focus
dCK pathway studies
Dual substrate/inhibitor profile
dCK inhibition and prodrug activation context
Thio-nucleoside metabolism research
2-thio modification specificity
Base-pairing and polymerase recognition context
Phosphatase stereospecificity studies
Phosphorylated isomer identity
Enzyme active-site geometry mapping

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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